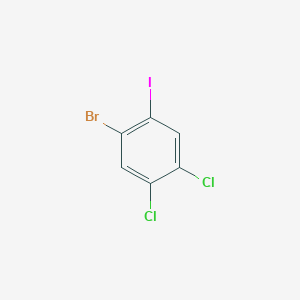

1-Bromo-4,5-dichloro-2-iodobenzene

Übersicht

Beschreibung

1-Bromo-4,5-dichloro-2-iodobenzene is a chemical compound with the molecular formula C6H2BrCl2I. It has a molecular weight of 351.8 . The compound is solid at room temperature .

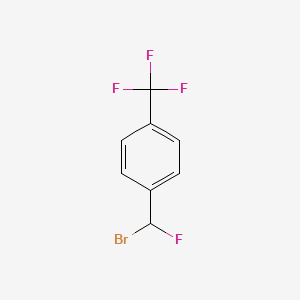

Molecular Structure Analysis

The InChI code for 1-Bromo-4,5-dichloro-2-iodobenzene is 1S/C6H2BrCl2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Bromo-4,5-dichloro-2-iodobenzene is a solid at room temperature . It has a molecular weight of 351.8 .Wissenschaftliche Forschungsanwendungen

Electrochemical Reductive Cleavage

1-Bromo-4,5-dichloro-2-iodobenzene has been studied for its electrochemical reductive cleavage properties. Research indicates that the electrochemical reduction of carbon–halogen bonds in this compound follows a quadratic activation–driving force relationship. This property is significant in understanding the electron transfer mechanisms in such halogenated compounds (Prasad & Sangaranarayanan, 2004).

Domino Process in Organic Synthesis

The compound is used in CuI-catalyzed coupling with beta-keto esters to produce 2,3-disubstituted benzofurans, a notable process in organic synthesis. This domino transformation involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating the compound's versatility in creating structurally diverse molecules (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Various Derivatives

The compound acts as an intermediate in the synthesis of various derivatives through regioselective bromination and halogen/metal permutations. This application is crucial for producing 1,2-Dibromo-3-iodobenzene and other derivatives, which are valuable precursors in numerous organic transformations (Diemer, Leroux, & Colobert, 2011).

Vapour Pressure and Lattice Energies Studies

In the physical chemistry domain, the vapour pressures of 1-bromo-4,5-dichloro-2-iodobenzene in both crystalline and liquid states have been investigated. Such studies are significant for understanding the thermodynamic properties of halogenated compounds (Oonk, Genderen, Blok, & Linde, 2000).

Photodissociation Dynamics

The compound's photodissociation dynamics upon excitation have been studied using femtosecond pump-probe spectroscopy. This research provides insights into the behavior of halogenated compounds under light exposure and the resulting dissociation processes (Kadi, Davidsson, Tarnovsky, Rasmusson, & Åkesson, 2001).

Solar Cell Applications

In the field of renewable energy, studies have shown that bromobenzene and iodobenzene, related to 1-bromo-4,5-dichloro-2-iodobenzene, can improve the performance of polymer/fullerene solar cells. This finding suggests potential applications of such halogenated compounds in enhancing solar cell efficiency (Huang, Peng, Lu, Liu, Wu, Yuan, Lu, Wang, & Ma, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Bromo-4,5-dichloro-2-iodobenzene is primarily used as a reagent in various coupling reactions . The compound’s primary targets are the molecules it reacts with in these coupling reactions .

Mode of Action

The compound’s mode of action involves participating in various coupling reactions . It can react with different molecules due to the presence of bromine and iodine atoms in its structure . The reactivity difference between the bromine and iodine atoms allows for sequential coupling transformations .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those involving coupling reactions . These reactions can lead to the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be insoluble in water but soluble in most organic solvents . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the synthesis of complex organic compounds, which can have various applications in organic synthesis .

Action Environment

The action of 1-Bromo-4,5-dichloro-2-iodobenzene can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other molecules, the solvent used, and the reaction conditions . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Eigenschaften

IUPAC Name |

1-bromo-4,5-dichloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHSGRIIFMFLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5-dichloro-2-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)